molecular formula C17H18FNO2 B11072519 3-(2-fluorophenyl)-N-(3-methoxy-4-methylphenyl)propanamide

3-(2-fluorophenyl)-N-(3-methoxy-4-methylphenyl)propanamide

Cat. No.: B11072519
M. Wt: 287.33 g/mol
InChI Key: BRVJWEGBDHFIQO-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(3-methoxy-4-methylphenyl)propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with a 2-fluorophenyl group and a 3-methoxy-4-methylphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(3-methoxy-4-methylphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzene and 3-methoxy-4-methylbenzene.

    Formation of Intermediate: The 2-fluorobenzene undergoes a Friedel-Crafts acylation reaction with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 3-(2-fluorophenyl)propanoyl chloride.

    Amidation Reaction: The intermediate 3-(2-fluorophenyl)propanoyl chloride is then reacted with 3-methoxy-4-methylbenzene in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the amide group.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions involving the fluorine atom.

Major Products

    Oxidation: Products include 3-(2-fluorophenyl)-N-(3-formyl-4-methylphenyl)propanamide or 3-(2-fluorophenyl)-N-(3-carboxy-4-methylphenyl)propanamide.

    Reduction: The major product would be 3-(2-fluorophenyl)-N-(3-methoxy-4-methylphenyl)propanamine.

    Substitution: Products depend on the nucleophile used, such as 3-(2-methoxyphenyl)-N-(3-methoxy-4-methylphenyl)propanamide.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-fluorophenyl)-N-(3-methoxy-4-methylphenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, analgesic, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new pharmaceuticals. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(3-methoxy-4-methylphenyl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity to certain targets, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(3-methoxy-4-methylphenyl)propanamide
  • 3-(2-bromophenyl)-N-(3-methoxy-4-methylphenyl)propanamide
  • 3-(2-fluorophenyl)-N-(3-hydroxy-4-methylphenyl)propanamide

Uniqueness

3-(2-fluorophenyl)-N-(3-methoxy-4-methylphenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly interesting for further study.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(3-methoxy-4-methylphenyl)propanamide

InChI

InChI=1S/C17H18FNO2/c1-12-7-9-14(11-16(12)21-2)19-17(20)10-8-13-5-3-4-6-15(13)18/h3-7,9,11H,8,10H2,1-2H3,(H,19,20)

InChI Key

BRVJWEGBDHFIQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2F)OC

Origin of Product

United States

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